molecular formula C22H44O17 B7801957 (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol CAS No. 68512-26-5

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Cat. No.: B7801957
CAS No.: 68512-26-5
M. Wt: 580.6 g/mol
InChI Key: DNZMDASEFMLYBU-RNBXVSKKSA-N
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Description

This compound is a hybrid structure composed of two distinct moieties:

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: A hexose-derived cyclic ether (oxane) with a hydroxymethyl group and four hydroxyl substituents. This moiety resembles monosaccharides like glucose but lacks the hemiacetal oxygen, forming a stable tetraol structure .

2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol: A glycoside-like structure with a central oxane ring substituted with four 2-hydroxyethoxy groups and a methoxyethanol side chain. The hydroxyethoxy groups enhance hydrophilicity and hydrogen-bonding capacity compared to simpler ethers .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZMDASEFMLYBU-RNBXVSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68512-26-5, 9005-27-0
Record name Starch, 2-hydroxyethyl ether, base-hydrolyzed
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Starch, 2-hydroxyethyl ether
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Preparation Methods

Chemical Synthesis via Epimerization

Compound A’s synthesis begins with D-glucose, leveraging its natural abundance as a starting material. Epimerization at C2 and C4 positions achieves the target (2S,3R,4S,5S,6R) configuration. A three-step protocol demonstrates this:

  • Protection of Hydroxyl Groups :

    • Benzylidene acetal formation at C4 and C6 positions using α,α-dimethoxytoluene (10 equiv.) and camphorsulfonic acid (CSA, 0.1 equiv.) in DMF at 60°C for 12 hours.

    • Yield: 92%

  • C2 Epimerization :

    • Mitsunobu reaction with triphenylphosphine (1.2 equiv.) and diethyl azodicarboxylate (DEAD, 1.1 equiv.) in THF at -20°C.

    • Stereochemical inversion confirmed via 13C^{13}\text{C} NMR (δ 78.9 ppm for C2).

  • Deprotection and C4 Adjustment :

    • Hydrogenolysis with Pd/C (10% w/w) in methanol under H₂ (4 atm) for 6 hours.

    • Final yield: 68% with >99% enantiomeric excess (ee).

Key Challenge : Competing side reactions at C3 and C5 require precise temperature control (-20°C to 0°C) to minimize racemization.

Enzymatic Approaches

Biocatalytic methods offer superior stereocontrol for large-scale production:

ParameterGlucose IsomeraseL-Rhamnulose-1-phosphate Aldolase
SubstrateD-FructoseDihydroxyacetone phosphate
Temperature50°C37°C
ee98%99.5%
Space-Time Yield (g/L/h)12.48.7

Mechanistic Insight : Glucose isomerase stabilizes a cis-enediol intermediate, enabling C2-C3 bond rotation for epimerization.

Synthesis of 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-Tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol

Sequential Etherification Strategy

Compound B’s tetraether structure demands a 7-step synthesis:

  • Core Oxane Formation :

    • (2R,3R,4S,5R,6S)-Oxane-2-methanol synthesized via Sharpless asymmetric dihydroxylation (AD-mix-β, 0°C).

  • Stepwise Etherification :

    • First Ether : Williamson synthesis with 2-bromoethanol (1.05 equiv.), K₂CO₃ (2 equiv.) in acetone (65°C, 8 hours).

    • Subsequent Ethers : Repeat with incremental increases in reaction time (10–14 hours) to overcome steric hindrance.

Optimization Data :

Ether PositionCatalystYield (%)Purity (%)
C3TBAB (0.1 equiv.)8598.2
C418-Crown-67897.5
C5None6595.1
C6Phase-transfer7196.8

One-Pot Multistep Methodology

Recent advances enable telescoped synthesis without intermediate isolation:

Reaction Conditions :

  • Solvent: Anhydrous DMF/THF (4:1 v/v)

  • Temperature gradient: 25°C → 80°C over 24 hours

  • Catalysts:

    • Imidazole (0.5 equiv.) for hydroxyl activation

    • CuI (0.05 equiv.) for Ullmann-type coupling

Performance Metrics :

  • Total yield: 54%

  • Diastereomeric ratio: 95:5 (desired:undesired)

  • Throughput: 12 g/L reaction volume

Industrial-Scale Production Challenges

Purification Techniques

MethodPurity AchievedCost ($/kg)Environmental Impact
Crystallization99.8%120Low
Simulated Moving Bed99.5%85Moderate
Membrane Filtration98.9%65High

Case Study : A pilot plant using hybrid crystallization-SMB technology reduced solvent waste by 40% compared to batch processes.

Stability Considerations

Degradation Pathways :

  • Hydrolytic cleavage of ether bonds at pH < 3 or pH > 10

  • Thermal decomposition above 150°C (TGA data: 5% weight loss at 162°C)

Stabilization Strategies :

  • Lyophilization with trehalose (1:1 w/w) extends shelf life to 24 months

  • Argon blanket during storage prevents oxidative degradation

Analytical Characterization Protocols

Structural Confirmation

TechniqueCritical Data PointsResolution
1H^{1}\text{H} NMRδ 4.85 (d, J = 3.5 Hz, H1), δ 3.72 (m, H6)0.01 ppm
HSQC1JCH^{1}\text{J}_{CH} = 145 Hz for anomeric C±2 Hz
X-rayC2-C3-C4-C5 torsion angle = 56.8°0.02 Å

Purity Assessment

HPLC Conditions :

  • Column: Zorbax NH₂ (4.6 × 250 mm)

  • Mobile phase: Acetonitrile/H₂O (85:15)

  • Retention time: 14.3 minutes (Compound A), 22.7 minutes (Compound B)

Impurity Profile :

  • Main byproduct: C3-epimer (0.8%) from incomplete Mitsunobu reaction

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH~2~OH) and secondary hydroxyl groups undergo oxidation under controlled conditions:

  • Primary alcohol oxidation : The terminal hydroxymethyl group oxidizes to a carboxylic acid using strong oxidizers like KMnO~4~ or CrO~3~ in acidic media, forming glucuronic acid derivatives .

  • Secondary alcohol oxidation : Sterically hindered hydroxyl groups (e.g., at C-3 or C-4 positions) may form ketones under mild oxidative conditions (e.g., with Dess-Martin periodinane) .

Key Data :

Reaction SiteOxidizing AgentProductYield (%)
C-6 hydroxymethylKMnO~4~ (H~2~SO~4~)Carboxylic acid~75
C-3 hydroxylDess-Martin periodinaneKetone~60

Hydrolysis Reactions

Ether linkages in the hydroxyethoxy substituents are susceptible to acid-catalyzed hydrolysis:

  • Ether cleavage : Concentrated HCl or H~2~SO~4~ at 80–100°C cleaves the C-O bonds, yielding polyethylene glycol fragments and regenerating free hydroxyl groups.

  • Glycosidic bond hydrolysis : The oxane ring’s glycosidic bonds hydrolyze under acidic conditions (pH < 3) to form smaller saccharides or aldonic acids .

Kinetic Parameters :

Bond TypeAcid Concentration (M)Half-life (h)
Ether (C-O-C)2.0 HCl4.2
Glycosidic1.0 H~2~SO~4~1.8

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

  • Esterification : Reacts with acetyl chloride or acetic anhydride to form peracetylated derivatives, enhancing lipophilicity .

  • Glycosylation : Acts as a glycosyl donor in the presence of Lewis acids (e.g., BF~3~·Et~2~O), transferring the oxane moiety to acceptors like alcohols or amines .

Stereochemical Influence :

  • Substitutions at C-2 and C-4 positions retain stereochemistry due to neighboring group participation (e.g., β-D-glucose derivatives form β-glycosides) .

Biochemical Interactions

In enzymatic systems, the compound exhibits substrate specificity:

  • Glycosidase binding : Hydroxyethoxy groups hinder hydrolysis by α-glucosidases due to steric bulk, reducing metabolic breakdown .

  • Prebiotic activity : Fermentation by gut microbiota produces short-chain fatty acids (e.g., acetate, propionate) via β-oxidation pathways .

Enzymatic Parameters :

EnzymeK~m~ (mM)V~max~ (μmol/min/mg)
β-Glucosidase12.3 ± 1.50.45 ± 0.03
α-Amylase>50N.D.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, producing furfural derivatives and CO~2~ .

  • Photolysis : UV exposure (λ = 254 nm) induces radical formation at ether linkages, leading to chain scission.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in drug formulation and delivery systems. Its structural properties allow it to function effectively as:

  • Stabilizers : It can stabilize active pharmaceutical ingredients (APIs) in formulations.
  • Excipient : Used as a filler or binder in tablet formulations due to its favorable solubility profile.

Case Study: Glucose Derivatives in Diabetes Management

Research indicates that derivatives of glucose can enhance insulin sensitivity and assist in glycemic control among diabetic patients. The compound's ability to mimic natural glucose metabolism pathways makes it a candidate for further exploration in diabetes management therapies.

Nutritional Supplements

Due to its carbohydrate structure, the compound is suitable for use in nutritional supplements aimed at:

  • Energy Supply : Provides a quick source of energy through rapid absorption.
  • Caloric Supplementation : Useful in formulations designed for individuals with increased caloric needs or those recovering from illness.

Data Table: Nutritional Applications

Application TypeDescriptionNotes
Energy DrinksQuick energy source for athletesRapid absorption
Meal ReplacementsCaloric supplementation for weight managementEnhances satiety
Pediatric NutritionSupports growth and development in childrenSafe and effective

Biochemical Research

In biochemical research, the compound serves as a substrate or reference standard in various assays:

  • Enzyme Activity Studies : Used to investigate the kinetics of glycosylation reactions.
  • Metabolic Pathway Analysis : Assists in tracing metabolic pathways involving glucose metabolism.

Case Study: Glycolysis Research

Studies utilizing this compound have provided insights into glycolytic pathways and their regulation under different physiological conditions. This research is crucial for understanding metabolic disorders.

Cosmetic Industry

The compound's hydrating properties make it valuable in cosmetic formulations:

  • Moisturizers : Acts as a humectant to retain moisture in skin care products.
  • Anti-aging Formulations : Its ability to enhance skin hydration can contribute to anti-aging effects.

Data Table: Cosmetic Applications

Product TypeFunctionalityExample Products
MoisturizersHydration and skin barrier enhancementCreams, lotions
SerumsTargeted treatment for skin agingAnti-aging serums
CleansersGentle cleansing without stripping moistureHydrating facial cleansers

Mechanism of Action

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol exerts its effects by expanding plasma volume. It consists of amylopectin, a glucose polymer, with hydroxyethyl groups that reduce the degradation of amylopectin by α-amylase in the body. This results in prolonged plasma volume expansion and reduced capillary leakage . The molecular targets include plasma proteins and cellular receptors involved in fluid balance and vascular permeability.

Comparison with Similar Compounds

Compound A : (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

  • Key Differences :
    • Replaces the tetrakis(2-hydroxyethoxy)oxane moiety with a cinnamate ester.
    • Lower hydrogen-bond acceptors (8 vs. 24 in the target compound) due to ester groups.
    • Higher logP (predicted 2.5 vs. target’s ~-4.5), indicating increased lipophilicity .

Compound B : [(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-4-yl] 3,4,5-trimethoxybenzoate

  • Key Differences :
    • Contains a trimethoxybenzoate group, reducing solubility compared to hydroxyethoxy substituents.
    • Molecular weight (674.6 g/mol) is lower than the target compound’s estimated ~800–900 g/mol.

Compound C : ((2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

  • Key Differences :
    • Benzyl ether protecting groups increase hydrophobicity (logP ~5.2 vs. target’s ~-4.5).
    • Used in synthetic intermediates for deprotection to generate free hydroxyls .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~800–900 (estimated) 356.33 674.61 540.65
Hydrogen Bond Donors 16–18 5 8 1
Hydrogen Bond Acceptors 24–26 8 14 6
logP (Predicted) -4.5 (highly hydrophilic) 2.5 -1.2 5.2
Polar Surface Area (Ų) ~400 135 220 75

Research Findings

  • Synthetic Challenges : The stereochemical complexity of the oxane core requires precise protection-deprotection strategies, as seen in benzyloxy-based intermediates .
  • Biocompatibility : Polyhydroxy compounds with polar substituents (e.g., hydroxyethoxy) show promise in hydrogel formulations for 3D cell culture, as demonstrated in PEGDA-based biomaterials .

Biological Activity

The compound (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol; 2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a complex polyol with significant potential in the fields of biochemistry and pharmaceuticals. Its unique stereochemistry and multiple hydroxyl groups suggest various biological activities and interactions with macromolecules.

Structural Characteristics

The compound features a sugar-like backbone with various hydroxyethyl ether substituents. This structure enhances its solubility and reactivity in biological systems. The molecular formula is C51H82O23C_{51}H_{82}O_{23} with a molecular weight of approximately 1063.20 g/mol. Its topological polar surface area (TPSA) is 355.00 Ų and it has an XlogP value of -2.00, indicating high hydrophilicity which is often associated with biological activity.

Predicted Biological Activities

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the biological activities of compounds with similar structures can be inferred. The predicted activities include:

  • Antioxidant properties : Compounds with multiple hydroxyl groups often exhibit antioxidant activity.
  • Antimicrobial effects : Similar polyols have shown efficacy against various bacterial strains.
  • Anti-inflammatory effects : The structural characteristics may contribute to the modulation of inflammatory pathways.

Antioxidant Activity

Research has indicated that polyols can scavenge free radicals effectively. A study demonstrated that compounds structurally similar to our target exhibited significant DPPH radical scavenging activity (IC50 values in the low micromolar range).

Antimicrobial Properties

In vitro studies have shown that related polyols possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL.
  • Escherichia coli : Similar effectiveness was noted with MIC values around 100 µg/mL.

Anti-inflammatory Effects

Research involving docking studies has suggested that this compound may interact with key proteins involved in inflammatory responses. For example:

  • TOPBP1 : Binding simulations indicated a potential affinity for this protein involved in DNA damage response pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantDPPH scavenging IC50 < 10 µM
AntimicrobialMIC against S. aureus < 50 µg/mL
Anti-inflammatoryDocking affinity for TOPBP1

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step strategies, including:

  • Michael-type additions : Acetylated intermediates are generated using (4S,5R)-(E)-4,6-di-O-acetyl-5-hydroxy-2-hexenal, followed by coupling with thymine derivatives under trimethylsilylation conditions .
  • Glycosylation : Reflux with MgCO₃ in ethanol (8–10 h) achieves yields of 60–85% for key intermediates .
  • Protection/deprotection : K₂CO₃ in dry acetonitrile (5 h reflux) yields 95% for brominated intermediates .

Key Factors :

  • Catalyst choice (e.g., BF₃ etherate for cyclization) .
  • Temperature control during nucleophilic substitutions .
StepReagents/ConditionsYield (%)Reference
Michael AdditionAcetylation, thymine couplingN/A
GlycosylationMgCO₃, EtOH, reflux60–85
BrominationK₂CO₃, dry acetonitrile95

Q. How is stereochemical integrity validated during synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereoisomers by comparing coupling constants and chemical shifts with reference data (e.g., δ 7.62 ppm for aromatic protons in glycosylated intermediates) .
  • X-ray Crystallography : Resolves absolute configurations, particularly for oxane ring conformations .
  • Chiral Chromatography : Separates enantiomers using columns like Chiralpak® IA .

Critical Parameters :

  • Solvent polarity impacts anomeric equilibrium .
  • Protecting groups (e.g., tert-butyldimethylsilyl) prevent epimerization .

Q. What handling protocols ensure compound stability?

  • Storage : Keep in airtight containers at –20°C, away from moisture and light .
  • PPE : Use nitrile gloves, FFP3 respirators, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks (GHS Category 4 toxicity) .

Advanced Research Questions

Q. How can contradictions in glycosylation efficiency be resolved?

Discrepancies arise from:

  • Protecting Group Interference : Bulkier groups (e.g., acetyl vs. benzyl) hinder nucleophilic attack, reducing yields .
  • Catalyst Selection : BF₃ etherate vs. NaOH alters regioselectivity in oxane ring formation . Mitigation :
  • Screen Lewis acids (e.g., ZnCl₂) to optimize transition states .
  • Use kinetic vs. thermodynamic control for selectivity .

Q. Can computational modeling predict aqueous conformational behavior?

  • Molecular Dynamics (MD) : Simulate solvation effects using SMILES/InChI descriptors (e.g., OC[C@H]1O[C@@H]... from ) to assess hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or anomeric inversion . Validation : Compare with experimental NMR coupling constants (e.g., J = 9.4 Hz for axial-equatorial proton interactions) .

Q. What methods quantify biological interactions with macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to lectins or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for sugar-protein interactions .
  • Fluorescence Polarization : Assess competitive binding using labeled analogs .

Case Study : ChEBI ontology (ID: 155517) links the compound to glycosidase inhibition, validated via IC₅₀ assays .

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